2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline
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Overview
Description
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methylene bridge, which is further connected to a 2-methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The quinoxaline core is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the 2-Methylpyridine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The ether linkage and the piperidine ring can be susceptible to oxidation under strong oxidizing conditions.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinoxaline N-oxides or piperidine N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and piperidine ring. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)benzimidazole
- 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-11-17(8-9-21-15)25-14-16-5-4-10-24(13-16)20-12-22-18-6-2-3-7-19(18)23-20/h2-3,6-9,11-12,16H,4-5,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXVEWMMRXNADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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